molecular formula C14H18FN3O2S B2422874 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1235337-83-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B2422874
CAS RN: 1235337-83-3
M. Wt: 311.38
InChI Key: WVGFPLHFBUODEP-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide, also known as DMS-10, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which are widely used in medicinal chemistry.

Scientific Research Applications

Synthesis and Structure

Catalytic Applications

The catalytic potential of compounds containing the pyrazolyl group has been a subject of interest. Rh(I) complexes bearing N,N and N,P ligands, including those similar to the pyrazolyl moiety in the given compound, have been anchored on glassy carbon electrodes. These complexes have shown promise as recyclable hydroamination catalysts, demonstrating the utility of pyrazolyl-containing compounds in catalysis (A. A. Tregubov, Khuong Q. Vuong, E. Luais, J. Gooding, B. Messerle, 2013).

Ligand Behavior and Metal Coordination

Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives, which share a structural resemblance to the compound , has provided insights into their ligand behavior and metal coordination properties. These studies have focused on understanding the molecular and supramolecular structures of such compounds and their applications in forming complexes with metals (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c1-11-9-12(2)18(17-11)8-7-16-21(19,20)10-13-3-5-14(15)6-4-13/h3-6,9,16H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGFPLHFBUODEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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